molecular formula C21H14N4O B083699 1,3-Diphenylimidazo[4,5-b]quinoxalin-2-one CAS No. 15051-50-0

1,3-Diphenylimidazo[4,5-b]quinoxalin-2-one

Katalognummer: B083699
CAS-Nummer: 15051-50-0
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: UHOBWHNYDGGDMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Diphenylimidazo[4,5-b]quinoxalin-2-one is a heterocyclic compound that belongs to the class of imidazoquinoxalines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenylimidazo[4,5-b]quinoxalin-2-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-1H-imidazo[4,5-b]quinoxaline with benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Diphenylimidazo[4,5-b]quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of the phenyl groups is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives.

    Reduction: Formation of reduced imidazoquinoxaline derivatives.

    Substitution: Formation of substituted imidazoquinoxaline derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-Diphenylimidazo[4,5-b]quinoxalin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of materials with specific properties, such as fluorescence and conductivity.

Wirkmechanismus

The mechanism of action of 1,3-Diphenylimidazo[4,5-b]quinoxalin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Phenyl-1H-imidazo[4,5-b]quinoxaline
  • 1,3-Diphenyl-1H-imidazo[4,5-b]pyridine
  • 1,3-Diphenyl-1H-imidazo[4,5-b]pyrazine

Uniqueness

1,3-Diphenylimidazo[4,5-b]quinoxalin-2-one is unique due to its specific substitution pattern and the presence of both imidazole and quinoxaline rings. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications.

Eigenschaften

CAS-Nummer

15051-50-0

Molekularformel

C21H14N4O

Molekulargewicht

338.4 g/mol

IUPAC-Name

1,3-diphenylimidazo[4,5-b]quinoxalin-2-one

InChI

InChI=1S/C21H14N4O/c26-21-24(15-9-3-1-4-10-15)19-20(25(21)16-11-5-2-6-12-16)23-18-14-8-7-13-17(18)22-19/h1-14H

InChI-Schlüssel

UHOBWHNYDGGDMY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4N=C3N(C2=O)C5=CC=CC=C5

Kanonische SMILES

C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4N=C3N(C2=O)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.